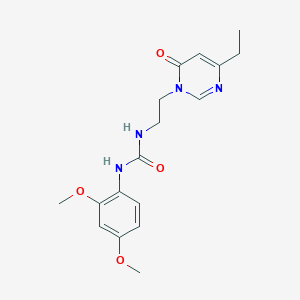

1-(2,4-dimethoxyphenyl)-3-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea

Description

Properties

IUPAC Name |

1-(2,4-dimethoxyphenyl)-3-[2-(4-ethyl-6-oxopyrimidin-1-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O4/c1-4-12-9-16(22)21(11-19-12)8-7-18-17(23)20-14-6-5-13(24-2)10-15(14)25-3/h5-6,9-11H,4,7-8H2,1-3H3,(H2,18,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHWYCZWTGNZPKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)N(C=N1)CCNC(=O)NC2=C(C=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dimethoxyphenyl)-3-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Dimethoxyphenyl Intermediate: The starting material, 2,4-dimethoxybenzaldehyde, undergoes a reaction with an appropriate amine to form the corresponding Schiff base.

Reduction: The Schiff base is then reduced to form the 2,4-dimethoxyphenylamine.

Urea Formation: The 2,4-dimethoxyphenylamine reacts with an isocyanate to form the urea derivative.

Pyrimidinyl Ethyl Group Addition: The final step involves the reaction of the urea derivative with 4-ethyl-6-oxopyrimidine to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dimethoxyphenyl)-3-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially leading to different biological activities.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the urea moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-(2,4-dimethoxyphenyl)-3-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethoxyphenyl)-3-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and structurally related urea derivatives or heterocyclic analogues from the evidence:

Key Research Findings and Analysis

Structural Determinants of Activity

Methoxy Substitution Patterns: The 2,4-dimethoxyphenyl group in the target compound contrasts with 3,4-dimethoxy analogues (e.g., ). In M100907 (), 2,3-dimethoxyphenyl substitution is critical for 5-HT2A receptor selectivity, suggesting that minor positional changes in methoxy groups dramatically alter target engagement .

Heterocyclic Core Variations: Pyrimidinone (target) vs. triazine (): Pyrimidinone’s carbonyl group enables stronger hydrogen bonding, while triazine’s electron-deficient nature may favor interactions with nucleophilic residues . Naphtho-pyrimidinone (): Bulkier cores enhance hydrophobic interactions but may limit bioavailability due to poor solubility .

Urea Linkage vs. Other Pharmacophores: Urea derivatives (target, –3) exhibit dual hydrogen-bond donor/acceptor capacity, whereas non-urea compounds like M100907 rely on alternative binding motifs (e.g., piperidine methanol) .

Biological Activity

1-(2,4-dimethoxyphenyl)-3-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. Its unique structural features suggest potential applications in medicinal chemistry, particularly in targeting various biological pathways. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 346.4 g/mol. The structure includes a dimethoxyphenyl group and a pyrimidine derivative, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C17H22N4O4 |

| Molecular Weight | 346.4 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1396866-52-6 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may function as an enzyme inhibitor or receptor modulator, affecting various signaling pathways. The presence of the pyrimidine ring suggests potential interactions with nucleic acid structures or enzymes involved in nucleotide metabolism.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Antitumor Activity : Preliminary studies have shown that related urea derivatives can inhibit the growth of various tumor cell lines. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects against breast cancer and leukemia cell lines through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Properties : Some derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

- Anti-inflammatory Effects : Research has highlighted the potential for these compounds to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators.

Case Studies and Research Findings

Several studies have investigated the biological activities of urea derivatives similar to this compound:

Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of urea derivatives for their antitumor properties. The results indicated that specific modifications to the urea structure significantly enhanced cytotoxicity against various cancer cell lines, suggesting a promising avenue for drug development in oncology .

Study 2: Antimicrobial Properties

In another investigation, researchers tested several urea derivatives against common pathogenic bacteria using the disc diffusion method. The results showed that certain compounds exhibited minimum inhibitory concentrations (MICs) below 100 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial potential .

Study 3: Anti-inflammatory Mechanism

A pharmacological study assessed the anti-inflammatory effects of related compounds in animal models of inflammation. The findings revealed that these compounds could significantly reduce edema and inflammatory markers, supporting their use in treating inflammatory diseases .

Q & A

Basic: What are the optimal synthetic routes and key challenges for synthesizing 1-(2,4-dimethoxyphenyl)-3-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea?

Methodological Answer:

The synthesis involves multi-step reactions, typically starting with the preparation of the pyrimidinone core and subsequent urea coupling. Key steps include:

- Pyrimidinone Formation: Alkylation or condensation reactions to introduce the 4-ethyl-6-oxo group, often requiring temperature control (80–120°C) and catalysts like palladium or copper-based systems .

- Urea Coupling: Reacting the pyrimidinone intermediate with 2,4-dimethoxyphenyl isocyanate or via a carbodiimide-mediated coupling (e.g., using EDC/HOBt) under inert conditions .

- Purification: Column chromatography or recrystallization to achieve >95% purity. Challenges include minimizing side reactions (e.g., dimerization) and optimizing yields (typically 40–60%) through solvent selection (DMF, THF) .

Basic: What analytical techniques are critical for structural elucidation and purity assessment?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy groups at 2,4-positions; pyrimidinone carbonyl at δ ~165 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify the molecular formula (e.g., C₂₁H₂₆N₄O₄, MW ~410.5 g/mol) and detect impurities .

- X-ray Crystallography: For unambiguous confirmation of stereochemistry and hydrogen-bonding patterns in the urea moiety .

Advanced: How should researchers design in vitro assays to evaluate its biological activity against kinase targets?

Methodological Answer:

- Target Selection: Prioritize kinases with structural homology to known urea-based inhibitors (e.g., EGFR, VEGFR) using databases like KinomeScan .

- Enzyme Inhibition Assays: Use fluorescence-based or ADP-Glo™ assays with recombinant kinases. Example protocol:

- Incubate compound (0.1–10 µM) with kinase, ATP, and substrate.

- Measure IC₅₀ via dose-response curves. Validate with positive controls (e.g., staurosporine) .

- Cell-Based Testing: Assess antiproliferative effects in cancer lines (e.g., HCT-116, MCF-7) using MTT assays. Include counter-screens for cytotoxicity in non-cancerous cells (e.g., HEK293) .

Advanced: How can contradictory data in dose-response studies be resolved?

Methodological Answer:

- Statistical Validation: Apply ANOVA or Student’s t-test to assess significance (p < 0.05). Use replicates (n ≥ 3) to account for variability .

- Control Experiments: Test compound stability under assay conditions (pH, temperature) via HPLC. Rule out fluorescence interference in readouts .

- Mechanistic Studies: Perform SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm direct target binding vs. off-target effects .

Advanced: What computational strategies predict binding modes and selectivity?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Prioritize poses with hydrogen bonds to the urea moiety and pyrimidinone oxygen .

- Molecular Dynamics (MD): Simulate binding stability (50–100 ns trajectories) in explicit solvent (e.g., TIP3P water) to assess conformational flexibility .

- Free Energy Calculations: Apply MM-PBSA/GBSA to compare binding affinities across kinase isoforms, identifying selectivity determinants .

Advanced: How to conduct structure-activity relationship (SAR) studies relative to analogs?

Methodological Answer:

-

Analog Library Design: Synthesize derivatives with variations in:

- Methoxy Groups: Replace 2,4-dimethoxy with halogen or alkyl groups .

- Pyrimidinone Core: Modify the 4-ethyl substituent to assess steric effects .

-

Biological Profiling: Test analogs in parallel assays (e.g., kinase panels, cytotoxicity). Tabulate key metrics:

Derivative IC₅₀ (EGFR) Selectivity Index (vs. VEGFR) Solubility (µM) Parent 0.45 8.2 12.3 -OCH₃→Cl 1.2 3.5 5.6 . -

QSAR Modeling: Use partial least squares (PLS) regression to correlate structural descriptors (e.g., logP, polar surface area) with activity .

Advanced: What pharmacokinetic parameters should be prioritized in preclinical studies?

Methodological Answer:

- In Vitro ADME:

- Microsomal Stability: Incubate with liver microsomes (human/rodent) to estimate metabolic half-life .

- Caco-2 Permeability: Assess intestinal absorption potential (Papp > 1 × 10⁻⁶ cm/s) .

- In Vivo Profiling: Administer orally (10 mg/kg) to rodents; collect plasma for LC-MS/MS analysis. Key parameters:

- AUC: Target > 500 ng·h/mL.

- T₁/₂: Optimize for >4 hours via prodrug strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.